

2-Methylveratraldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

[Get Quote](#)

An In-depth Technical Guide to **2-Methylveratraldehyde**: Nomenclature, Structure, and Comparative Analysis of Isomeric Methyl-Dimethoxybenzaldehydes

Abstract

This technical guide provides a comprehensive analysis of **2-Methylveratraldehyde**, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. The guide begins by elucidating the systematic IUPAC nomenclature and the inferred chemical structure of the target compound. Recognizing the limited availability of direct experimental data for 2-methyl-3,4-dimethoxybenzaldehyde, this document then presents a comparative study of closely related and well-characterized isomers. This approach offers valuable insights into the structure-property relationships within this class of compounds. The guide further details established synthetic protocols for key isomers, discusses their applications, and provides a framework for their spectroscopic characterization.

Deciphering the Identity of 2-Methylveratraldehyde Nomenclature and Structural Elucidation

The name "**2-Methylveratraldehyde**" is a semi-systematic name derived from a common parent compound, veratraldehyde. To ascertain its precise chemical structure, a systematic approach based on IUPAC nomenclature is necessary.

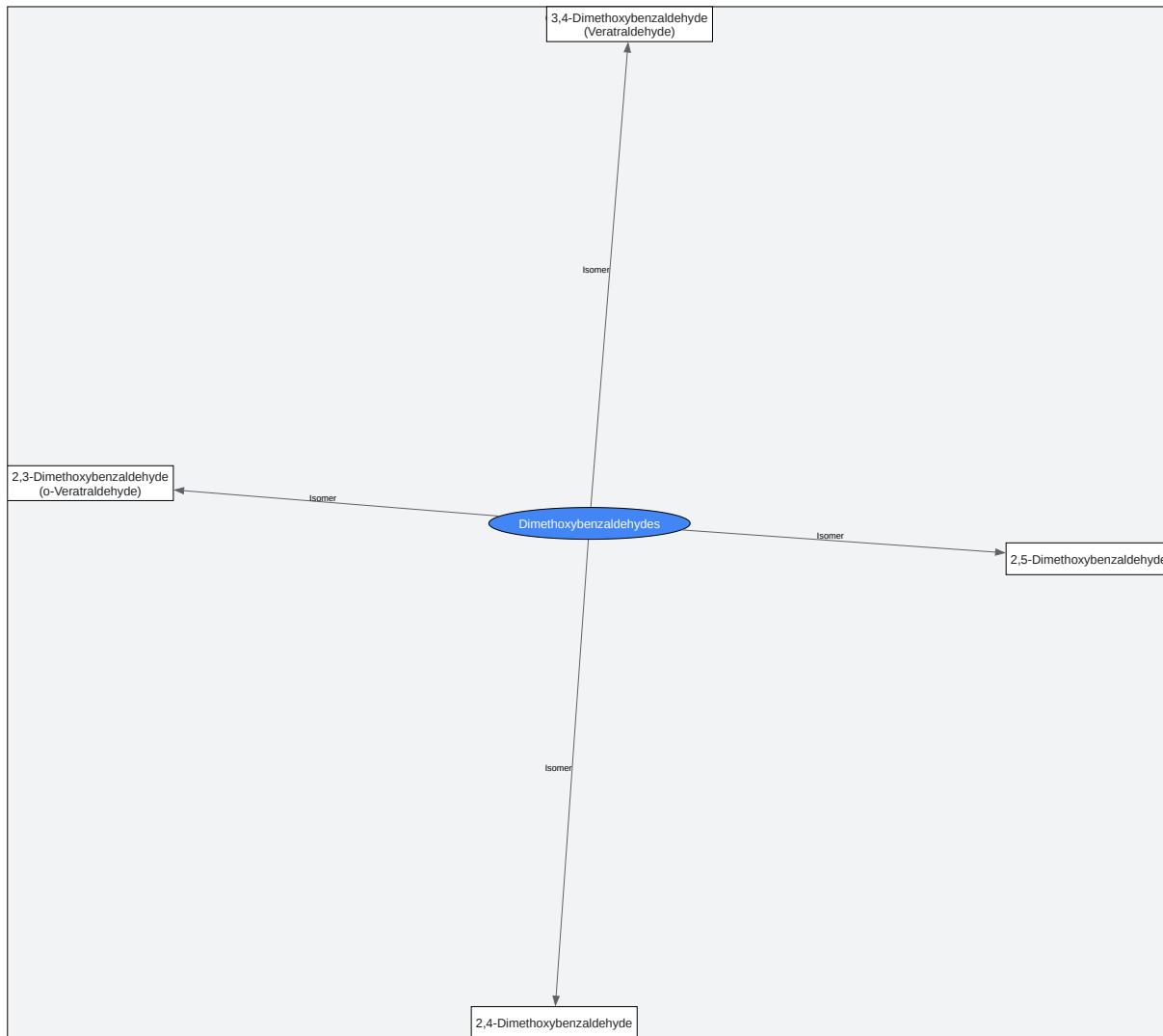
- Parent Compound: Veratraldehyde The foundation of the name is "veratraldehyde," which is the widely accepted common name for 3,4-dimethoxybenzaldehyde^{[1][2][3]}. The structure

consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxy groups (-OCH₃) at positions 3 and 4.

- Substituent: 2-Methyl The prefix "2-Methyl" indicates the presence of a methyl group (-CH₃) at the second position of the benzene ring, relative to the principal functional group, the aldehyde, which is at position 1.

Therefore, the systematic IUPAC name for "**2-Methylveratraldehyde**" is 2-methyl-3,4-dimethoxybenzaldehyde. Its chemical structure is depicted below.

Caption: Chemical structure of 2-methyl-3,4-dimethoxybenzaldehyde.


A Note on Availability and Isomeric Ambiguity

While the IUPAC name and structure can be logically deduced, it is crucial for the research community to note that 2-methyl-3,4-dimethoxybenzaldehyde is not extensively documented in major chemical databases such as PubChem and the NIST Chemistry WebBook under a dedicated CAS number. This suggests that this specific isomer may be less common, not commercially available, or may be referenced under different nomenclature in specialized literature.

In contrast, other isomers of methyl-dimethoxybenzaldehyde are well-characterized and more readily accessible. This guide will, therefore, focus on a comparative analysis of these isomers to provide a valuable resource for understanding the chemical landscape of this compound class.

Comparative Analysis of Key Dimethoxybenzaldehyde Isomers

The positioning of methoxy and methyl groups on the benzaldehyde framework significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is paramount for applications in drug design and synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship between Veratraldehyde and its common isomers.

Physicochemical Properties

The table below summarizes key physicochemical properties of several well-documented dimethoxybenzaldehyde isomers, providing a basis for comparison.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Veratraldehyde	3,4-dimethoxybenzaldehyde	120-14-9	C ₉ H ₁₀ O ₃	166.17	40-43	281
Veratraldehyde	2,3-dimethoxybenzaldehyde	86-51-1	C ₉ H ₁₀ O ₃	166.17	48-52	137 @ 12 mmHg
-	2,4-dimethoxybenzaldehyde	613-45-6	C ₉ H ₁₀ O ₃	166.18	67-72	165 @ 10 mmHg
-	2,5-dimethoxybenzaldehyde	93-02-7	C ₉ H ₁₀ O ₃	166.17	46-49	146 @ 10 mmHg
-	3,5-dimethoxybenzaldehyde	7311-34-4	C ₉ H ₁₀ O ₃	166.17	43-46	165-167 @ 14 mmHg

Data sourced from PubChem and commercial supplier information.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Applications in Research and Development

Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, with significant applications in the pharmaceutical and fragrance industries.

- **Pharmaceutical Intermediates:** These compounds are precursors to a wide range of pharmaceuticals. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a key intermediate in the synthesis of drugs such as amiquinsin, prazosin, and trimethoprim. The various isomers serve as scaffolds for creating libraries of compounds for drug discovery, where the substitution pattern is critical for modulating biological activity.
- **Flavor and Fragrance:** Veratraldehyde itself is valued for its pleasant, woody, vanilla-like aroma and is used in perfumes and as a flavoring agent^[9]. Other isomers also possess unique aromatic properties that are utilized in the fragrance industry^[4].
- **Agrochemicals:** The dimethoxybenzaldehyde core is found in some pesticides and herbicides, where it contributes to the molecule's efficacy and selectivity^[4].

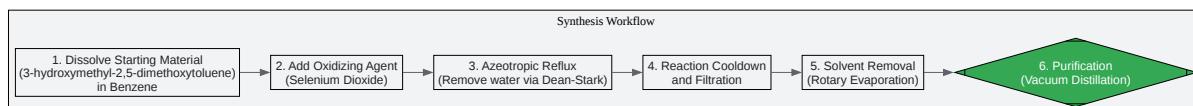
Synthesis of Dimethoxybenzaldehyde Derivatives

The synthesis of substituted dimethoxybenzaldehydes can be achieved through various established organic chemistry methodologies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

- **Methylation of Dihydroxybenzaldehydes:** A common and straightforward approach is the methylation of the corresponding dihydroxybenzaldehyde using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. For example, veratraldehyde is commercially prepared by the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde)^[9].
- **Formylation of Dimethoxybenzenes:** The Vilsmeier-Haack reaction or the Gattermann reaction can be employed to introduce an aldehyde group onto a dimethoxybenzene ring. The regioselectivity of the formylation is directed by the existing methoxy groups.
- **Oxidation of Corresponding Alcohols or Methyl Groups:** If the corresponding benzyl alcohol or methyl-substituted dimethoxybenzene is available, it can be oxidized to the aldehyde using reagents like manganese dioxide (MnO_2), selenium dioxide (SeO_2), or through controlled catalytic oxidation.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde


This protocol is adapted from the literature and describes the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene[10].

Materials:

- 3-hydroxymethyl-2,5-dimethoxytoluene
- Selenium dioxide (SeO_2)
- Benzene (or a suitable alternative solvent for azeotropic distillation)
- Distillation apparatus with a Dean-Stark trap

Procedure:

- Dissolve 3-hydroxymethyl-2,5-dimethoxytoluene in benzene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
- Add finely powdered selenium dioxide to the solution.
- Heat the mixture to reflux and azeotropically distill the water formed during the reaction.
- Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
- Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
- Filter the reaction mixture to remove the selenium byproduct.
- Remove the benzene solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by vacuum distillation or column chromatography to yield 2,5-dimethoxy-3-methylbenzaldehyde[10].

[Click to download full resolution via product page](#)

Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.

Spectroscopic Characterization

Distinguishing between the various isomers of methyl-dimethoxybenzaldehyde is critical. Spectroscopic methods provide the necessary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides key information. The chemical shift of the aldehydic proton is typically found downfield (δ 9.5-10.5 ppm). The aromatic region (δ 6.5-8.0 ppm) will show distinct splitting patterns and coupling constants depending on the substitution pattern. The number and chemical shifts of the methoxy group singlets (δ 3.8-4.0 ppm) and the methyl group singlet (δ 2.2-2.6 ppm) are also diagnostic.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (δ 185-195 ppm). The number and chemical shifts of the aromatic carbons and the methoxy and methyl carbons provide further confirmation of the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- A strong C=O stretch for the aldehyde carbonyl will be present around 1680-1700 cm^{-1} .
- C-H stretches for the aldehyde proton can be seen as two weak bands around 2720 and 2820 cm^{-1} .

- Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.
- Strong C-O stretches for the methoxy groups will be observed around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (180.0786 g/mol for C₁₀H₁₂O₃). The fragmentation pattern, particularly the loss of H, CH₃, and OCH₃ groups, can provide further structural clues to differentiate between isomers.

Conclusion

While "2-Methylverataldehyde" corresponds systematically to 2-methyl-3,4-dimethoxybenzaldehyde, its limited presence in the scientific literature necessitates a broader, comparative approach for a thorough understanding. This guide has provided a detailed analysis of the nomenclature and structure, alongside a comparative overview of the properties, synthesis, and applications of key, well-documented isomers of dimethoxybenzaldehyde. The provided synthetic protocols and spectroscopic insights offer a valuable resource for researchers and professionals working with this versatile class of aromatic aldehydes. This comparative framework enables informed decisions in experimental design and the synthesis of novel compounds for pharmaceutical and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Verataldehyde - Wikipedia [en.wikipedia.org]
- 2. Verataldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 6. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- To cite this document: BenchChem. [2-Methylveratraldehyde IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611477#2-methylveratraldehyde-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com